6-Methyl-2-phenylbenzotriazol-5-amine
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Overview
Description
6-Methyl-2-phenylbenzotriazol-5-amine is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound, with its unique structure, has garnered interest in multiple fields, including medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylbenzotriazol-5-amine typically involves the reaction of 2-phenylbenzotriazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency. Additionally, green chemistry principles are increasingly being adopted, utilizing less toxic solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenylbenzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzotriazole derivatives.
Scientific Research Applications
6-Methyl-2-phenylbenzotriazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and as a component in advanced materials like polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenylbenzotriazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar stability and reactivity.
2-Phenylbenzotriazole: Lacks the methyl group, resulting in different reactivity and applications.
6-Methylbenzotriazole: Similar structure but without the phenyl group, leading to variations in chemical behavior.
Uniqueness
6-Methyl-2-phenylbenzotriazol-5-amine stands out due to its unique combination of a methyl and phenyl group on the benzotriazole scaffold. This structural modification enhances its reactivity and broadens its application spectrum compared to its analogs .
Properties
IUPAC Name |
6-methyl-2-phenylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-7-12-13(8-11(9)14)16-17(15-12)10-5-3-2-4-6-10/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZELOHCKIVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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